molecular formula C11H15ClO B13687606 2-(Chloromethoxy)-1-isopropyl-4-methylbenzene

2-(Chloromethoxy)-1-isopropyl-4-methylbenzene

Cat. No.: B13687606
M. Wt: 198.69 g/mol
InChI Key: KCTRYXBQJWLEQG-UHFFFAOYSA-N
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Description

2-(Chloromethoxy)-1-isopropyl-4-methylbenzene is an organic compound with a complex structure that includes a chloromethoxy group, an isopropyl group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethoxy)-1-isopropyl-4-methylbenzene typically involves the chloromethylation of 1-isopropyl-4-methylbenzene. This process can be carried out using chloromethyl methyl ether and a Lewis acid catalyst such as aluminum chloride. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes often incorporate purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethoxy)-1-isopropyl-4-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethoxy group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of amines or thioethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-(Chloromethoxy)-1-isopropyl-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Chloromethoxy)-1-isopropyl-4-methylbenzene involves its interaction with specific molecular targets. The chloromethoxy group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to modifications in enzyme activity or cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethoxy)ethyltrimethylsilane
  • Chloromethyl methyl ether
  • 2-(Chloromethoxy)ethanol

Uniqueness

Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic and research applications .

Properties

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

2-(chloromethoxy)-4-methyl-1-propan-2-ylbenzene

InChI

InChI=1S/C11H15ClO/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h4-6,8H,7H2,1-3H3

InChI Key

KCTRYXBQJWLEQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCl

Origin of Product

United States

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